

Synonyms for 2-Chloro-p-phenylenediamine sulfate in chemical literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-p-phenylenediamine sulfate
Cat. No.:	B149832

[Get Quote](#)

A Comprehensive Technical Guide to 2-Chloro-p-phenylenediamine Sulfate

For researchers, scientists, and professionals in drug development and chemical safety, a thorough understanding of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of **2-Chloro-p-phenylenediamine sulfate**, a compound primarily known for its use as a hair dye ingredient. This document covers its chemical identity, physical and chemical properties, synthesis, applications, and toxicological profile, with a focus on presenting clear, structured data and detailed experimental methodologies.

Chemical Identity and Synonyms

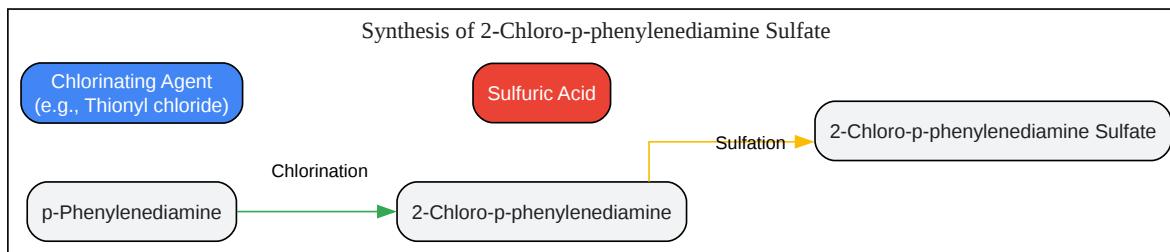
2-Chloro-p-phenylenediamine sulfate is an organic compound that exists as a salt of 2-chloro-p-phenylenediamine and sulfuric acid.^[1] It is crucial to be aware of its various synonyms and identifiers used across chemical literature and databases to ensure comprehensive information retrieval.

Table 1: Synonyms and Chemical Identifiers

Identifier Type	Identifier
IUPAC Name	2-chlorobenzene-1,4-diamine;sulfuric acid
Synonyms	2-Chloro-1,4-benzenediamine sulfate, 2-Chloro-p-phenylenediamine monosulfate, C.I. 76066, 2,5-Diaminochlorobenzene sulfate, 2-Chloro-4-phenylenediamine sulfate
CAS Number	61702-44-1
EC Number	262-915-3
UNII	851056T3RC
Molecular Formula	C ₆ H ₉ CIN ₂ O ₄ S
InChI	InChI=1S/C6H7CIN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)
InChI Key	GQFGHCRXPLROOF-UHFFFAOYSA-N
SMILES	C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, application, and biological interactions. **2-Chloro-p-phenylenediamine sulfate** is typically a light gray or lavender powder.[\[2\]](#)

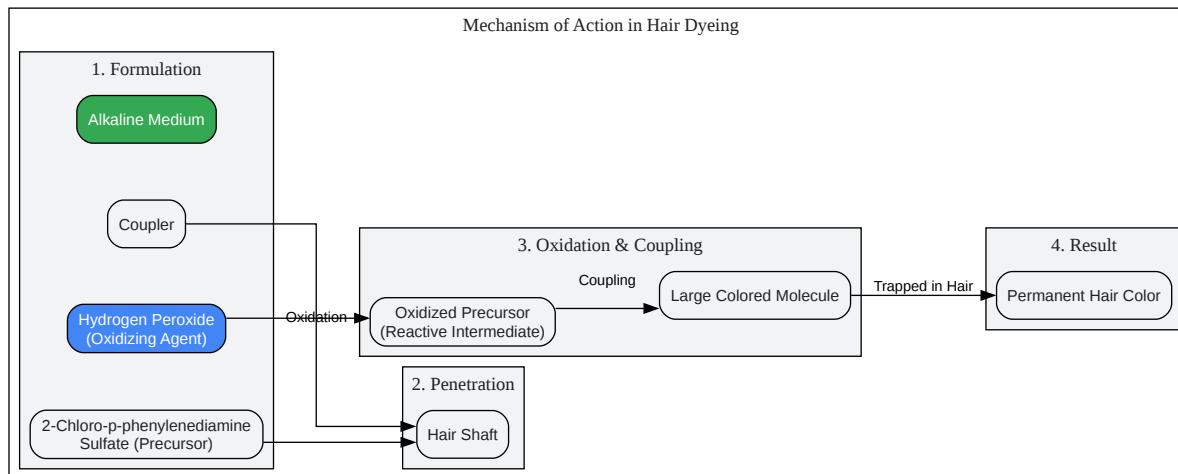

Table 2: Physicochemical Data of **2-Chloro-p-phenylenediamine Sulfate**

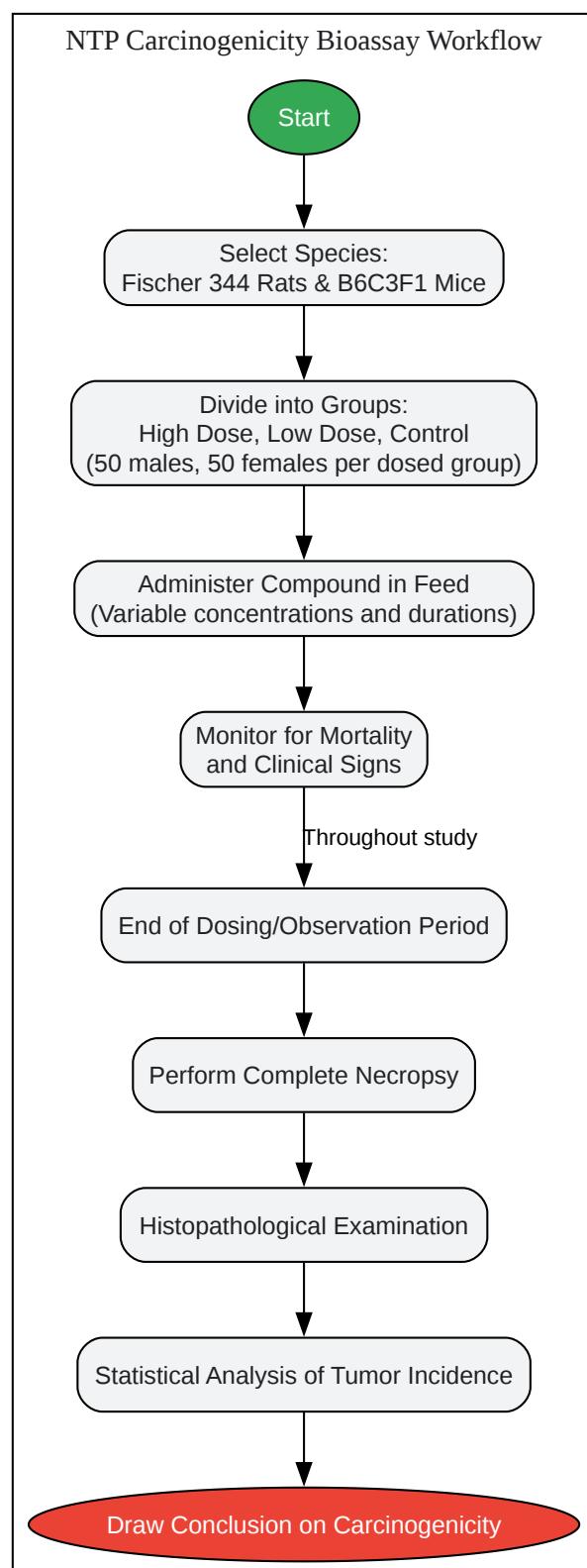
Property	Value	Reference
Molecular Weight	240.66 g/mol	[1]
Melting Point	251-253 °C	[3]
Solubility	Soluble in water and ethanol. <0.1 g/100 mL at 21 °C in water.	[1]
Appearance	Light gray or lavender powder	[2]
Stability	Stable under normal conditions. Incompatible with oxidizing agents and acids. Oxidizes on exposure to air, turning purple and then black.	[4]

Synthesis and Manufacturing

A general method for the synthesis of **2-Chloro-p-phenylenediamine sulfate** involves a two-step process: the chlorination of p-phenylenediamine followed by sulfation.[\[1\]](#)

A more detailed, albeit for the free base, laboratory-scale synthesis can be described as follows: 2-Chloro-1,4-phenylenediamine sulfate is dissolved in water, neutralized with an aqueous sodium hydroxide solution, and then extracted with diethyl ether. The ether layer is separated, and the solvent is removed. The resulting crude product is purified by recrystallization from chlorobenzene to yield 2-chloro-1,4-phenylenediamine.[\[5\]](#) To obtain the sulfate salt, the purified free base would then be treated with sulfuric acid.


[Click to download full resolution via product page](#)


General synthesis pathway for **2-Chloro-p-phenylenediamine sulfate**.

Applications and Mechanism of Action

The primary application of **2-Chloro-p-phenylenediamine sulfate** is in the formulation of permanent hair dyes.[1] In this context, it acts as a "primary intermediate" or "precursor" that forms color inside the hair fiber through an oxidative process.[6]

The mechanism involves mixing the dye precursor with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The precursor and a "coupler" molecule diffuse into the hair shaft. Inside the hair, the precursor is oxidized to a reactive intermediate, which then reacts with the coupler to form a larger, colored molecule that is trapped within the hair structure, resulting in a long-lasting color.[6][7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-p-phenylenediamine sulfate | 61702-44-1 [smolecule.com]
- 2. 2-Chloro-p-phenylenediamine sulfate | C6H9CIN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. rjtcsonline.com [rjtcsonline.com]
- 5. prepchem.com [prepchem.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [Synonyms for 2-Chloro-p-phenylenediamine sulfate in chemical literature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149832#synonyms-for-2-chloro-p-phenylenediamine-sulfate-in-chemical-literature\]](https://www.benchchem.com/product/b149832#synonyms-for-2-chloro-p-phenylenediamine-sulfate-in-chemical-literature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com